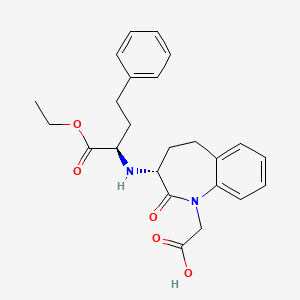

ent-Benazepril

Description

Structure

3D Structure

Properties

CAS No. |

98626-50-7 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |

InChI Key |

XPCFTKFZXHTYIP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Other CAS No. |

131064-75-0 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chiral Separation of ent-Benazepril

Abstract

Benazepril, an essential angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is stereospecific, residing exclusively in the (3S, 1'S) isomer. Consequently, its enantiomer, ent-benazepril ((3R, 1'R)), and its diastereomers are considered impurities whose synthesis and separation are critical for drug development, quality control, and reference standard characterization.[3] The synthesis of enantiomerically pure benazepril is a significant challenge due to the presence of two stereogenic centers, making stereoselective synthesis or efficient chiral resolution indispensable.[4][5] This guide provides an in-depth exploration of the core synthetic strategies and chiral separation methodologies pertinent to benazepril and its stereoisomers, with a focus on the underlying chemical principles and practical applications in a research and development setting.

The Stereochemical Landscape of Benazepril

Benazepril's structure contains two chiral centers, leading to four possible stereoisomers:

-

Benazepril: (S,S) - The active pharmaceutical ingredient.

-

This compound: (R,R) - The enantiomer of the active drug.

-

(S,R)-Diastereomer: A diastereomeric impurity.

-

(R,S)-Diastereomer: A diastereomeric impurity.

The pharmacological difference between stereoisomers necessitates stringent control over the stereochemical purity of the final drug product.[3] This guide addresses the two primary pillars for achieving this control: stereoselective synthesis to maximize the formation of the desired isomer and high-resolution chiral separation to isolate and quantify each stereoisomer.

Strategic Approaches to Stereoselective Synthesis

The synthesis of benazepril has evolved from classical methods requiring tedious resolutions to more sophisticated asymmetric strategies that install chirality with greater efficiency.[5] Understanding these routes is fundamental to producing this compound, either as a target molecule for research or as a byproduct to be minimized in benazepril production.

Foundational Strategy: Reductive Amination and Diastereomeric Resolution

One of the earliest and most referenced synthetic routes involves the reductive amination of a keto-ester, ethyl 2-oxo-4-phenylbutyrate, with the chiral amine intermediate, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.[2]

Causality of the Method: This reaction inherently produces a mixture of diastereomers, primarily the (S,S) and (R,S) forms, because the new stereocenter is formed with limited stereocontrol relative to the existing chiral center on the benzazepine ring.[2] The strategy relies on the different physicochemical properties of the resulting diastereomers to achieve separation.[3]

Resolution via Crystallization: The crude mixture, often with a diastereomeric ratio of approximately 70:30 (S,S:S,R), is then subjected to purification.[2] Diastereomeric crystallization is a common technique, where the mixture is dissolved and precipitated from specific solvent systems, such as methyl ethyl ketone or a 3-pentanone/methanol mixture.[2] The desired (S,S) isomer, being less soluble, crystallizes out, leaving the unwanted diastereomer in the mother liquor. While effective, this process can be inefficient, as the yield of the desired isomer is inherently limited by the initial diastereomeric ratio.

Caption: Reductive amination followed by diastereomeric crystallization.

Advanced Strategy: Asymmetric Aza-Michael Addition

A more modern and elegant approach involves an asymmetric aza-Michael addition to construct a key intermediate, thereby establishing the second stereocenter with high diastereoselectivity from the outset.[5][6] This method offers a convergent and potentially more efficient pathway.[5]

Mechanistic Insight: In this strategy, a chiral nucleophile, L-homophenylalanine ethyl ester (LHPE), is added to an α,β-unsaturated carbonyl compound like 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.[5][7] The existing chirality in LHPE directs the addition to the Michael acceptor, preferentially forming one diastereomer. The subsequent reduction of the nitro group and intramolecular cyclization yields the desired bicyclic lactam core of benazepril.[5]

Controlling Diastereoselectivity: The success of this method hinges on kinetic control. Key experimental parameters that must be optimized include:

-

Solvent: The choice of solvent has a profound impact on the diastereomeric ratio.

-

Temperature: The reaction is typically run at controlled temperatures (e.g., 20-40°C) to prevent equilibration to a thermodynamic mixture, which would erode the diastereomeric excess.[5] Lower temperatures can slow the reaction, while higher temperatures may enhance the reversibility of the addition, both of which can lower the diastereomeric ratio.[5]

High-Efficiency Strategy: Dynamic Kinetic Resolution (DKR)

For processes demanding maximum atom economy and yield, dynamic kinetic resolution (DKR) presents a powerful solution. This technique is applied to a racemic starting material and uses a chiral catalyst or reagent to selectively react with one enantiomer faster than the other, while simultaneously converting the slower-reacting enantiomer into the faster-reacting one.[8]

Core Principle: A key application in benazepril synthesis involves the reaction of a racemic intermediate, such as 3-bromo-2,3,4,5-tetrahydro-1H-[4]-benzazepine-2-ketone-1-tert-butyl acetate, with a chiral nucleophile like (S)-homophenylalanine.[8] Under specific reaction conditions (e.g., in isopropanol at 50-70°C with a base), the system facilitates both the desired nucleophilic substitution and the in-situ inversion of the configuration at the undesired stereocenter of the starting material. This allows for a theoretical yield of the desired diastereomer approaching 100%.[8]

Chiral Separation: The Analytical Imperative

Whether the goal is to isolate this compound for research or to quantify stereoisomeric impurities in a benazepril sample, high-performance liquid chromatography (HPLC) is the predominant analytical technique.[3][9]

Principles of Chiral HPLC Separation

Direct chiral separation on a chiral stationary phase (CSP) is the most common and effective method.[10] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times, enabling separation. The choice of CSP and mobile phase is critical for achieving resolution.[11]

Established HPLC Methodologies

Protein-Based CSPs: A widely cited and validated method employs a Chiral AGP (alpha-1-acid glycoprotein) column.[3] This protein-based CSP offers excellent enantioselectivity for a broad range of chiral compounds, including benazepril and its stereoisomers.

Polysaccharide-Based CSPs: Columns based on cellulose derivatives, such as the CDMPC column, have also been successfully used for the enantioseparation of key benazepril intermediates.[9] The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte within the chiral cavities of the polysaccharide structure.[9]

Caption: General workflow for chiral HPLC separation of benazepril.

Comparative Data for Chiral HPLC Separation

The following table summarizes a validated HPLC method for the separation of all four stereoisomers of benazepril.

| Parameter | Condition | Reference |

| Column | Chiral AGP (150 x 4.0 mm, 5 µm) | [3] |

| Mobile Phase | Phosphate buffer (pH 6.0) : Methanol (80:20, v/v) | [3] |

| Flow Rate | 0.9 mL/min | [3] |

| Temperature | 30°C | [3] |

| Detection | UV at 240 nm | [3] |

| Retention Time (S,S) | ~6.9 min | [3] |

| Retention Time (R,R) | ~13.0 min | [3] |

| Retention Time (S,R) | ~15.3 min | [3] |

| Retention Time (R,S) | ~25.4 min | [3] |

Detailed Experimental Protocols

The following protocols are provided as illustrative examples based on published methodologies. Researchers should adapt them based on their specific laboratory conditions and safety protocols.

Protocol 1: Asymmetric Aza-Michael Addition to a Key Intermediate

This protocol is adapted from the formal synthesis described by Yang et al. (2006).[5][6]

-

Reaction Setup: To a solution of L-homophenylalanine ethyl ester (LHPE) (1 equivalent) in a suitable solvent (e.g., toluene), add 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (1 equivalent).

-

Reaction Conditions: Stir the mixture at a controlled temperature of 20°C for 15-35 hours. Monitor the reaction progress by TLC or HPLC to maximize the formation of the desired diastereomer and avoid equilibration.[5]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and water.[6]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to isolate the desired (S,S)-diastereomer intermediate.[5]

-

Cyclization: The purified intermediate is then subjected to catalytic hydrogenation (e.g., H₂ over Pd/C at 150 psi) to reduce the nitro group, which is followed by in-situ intramolecular cyclization to form the benzazepinone ring system.[6]

Protocol 2: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol is based on the validated method reported by Kublin et al.[3]

-

Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 6.0. Mix this buffer with methanol in an 80:20 (v/v) ratio. Filter and degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve the benazepril sample (or reference standard) in the mobile phase to obtain a known concentration.

-

Chromatographic Conditions:

-

Instrument: HPLC system equipped with a UV detector.

-

Column: Chiral AGP (150 x 4.0 mm, 5 µm).

-

Column Temperature: Maintain at 30°C.

-

Flow Rate: Set to 0.9 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 25 µL.

-

-

Analysis: Inject the sample and record the chromatogram. Identify and quantify the peaks corresponding to the (S,S), (R,R), (S,R), and (R,S) isomers based on their respective retention times established with reference standards.

Conclusion and Outlook

The stereocontrolled synthesis and analysis of benazepril and its enantiomer are cornerstones of its pharmaceutical development and quality assurance. While classical methods involving diastereomeric resolution remain relevant, modern asymmetric strategies such as the aza-Michael addition and dynamic kinetic resolution offer more efficient and atom-economical pathways. For analytical purposes, chiral HPLC on protein-based stationary phases like Chiral AGP provides a robust and validated system capable of resolving all four stereoisomers with high fidelity. The choice between a synthetic or separative approach depends on the specific goal, whether it be the large-scale manufacturing of the active (S,S)-isomer, the targeted synthesis of the (R,R)-enantiomer for pharmacological studies, or the precise quantification of stereoisomeric impurities for regulatory compliance.

References

- US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.

-

Yang, T-K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-650. [Link]

-

Xu, X., et al. (2007). Enantioseparation of Benazepril Intermediates by High-Performance Liquid Chromatography on Chiral CDMPC Column. Analytical Letters, 40(1), 173-182. [Link]

-

Benazepril (oral route) . Mayo Clinic. [Link]

-

Súkup, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances. [Link]

- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.

- EP1501516B1 - A process for the preparation of benazepril hydrochloride.

- US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.

-

Kublin, E., et al. (2010). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 67(3), 233-239. [Link]

-

BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW . New Drug Approvals. (2013). [Link]

-

Yang, T-K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction . ResearchGate. (2006). [Link]

-

Playing with Selectivity for Optimal Chiral Separation . LCGC International. (2023). [Link]

Sources

- 1. Benazepril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. ptfarm.pl [ptfarm.pl]

- 4. US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties and Structure of ent-Benazepril

Abstract

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat, which exerts the therapeutic effect.[3][4] The benazepril molecule possesses two stereogenic centers, resulting in four possible stereoisomers. The pharmacologically active agent is the (S,S)-isomer.[5][6] This technical guide provides a comprehensive examination of the chemical properties and structural features of This compound , the (R,R)-enantiomer of benazepril. Understanding the distinct characteristics of this isomer is critical for drug development, impurity profiling, and ensuring the stereochemical purity of the active pharmaceutical ingredient (API).

Chemical Identity and Structure of this compound

This compound, systematically named [(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid, is the enantiomer of the active drug benazepril.[7][8] It is often considered an impurity in the synthesis of benazepril.[6] The core structure consists of a tetrahydro-benzazepine ring system linked to an amino acid derivative.

Key Structural Features:

-

Benzazepine Moiety : A seven-membered heterocyclic ring fused to a benzene ring.

-

Chiral Centers : Two stereogenic centers are present at the C3 position of the benzazepine ring and the alpha-carbon of the amino acid side chain. In this compound, both centers possess the (R) configuration.

-

Ester Group : An ethyl ester functional group which is crucial for its classification as a prodrug. This group is hydrolyzed in vivo to a carboxylic acid to form the active metabolite, benazeprilat.[4]

-

Carboxylic Acid : A terminal carboxylic acid group.

The structural representation of this compound is provided below.

Caption: Chemical Structure of this compound [(R,R)-isomer].

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt form, benazepril hydrochloride, is presented below. Data for the more studied benazepril hydrochloride is included for comparative context.

| Property | Value | Source(s) |

| IUPAC Name | [(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid | [7][8] |

| Synonyms | CGP 42456A; Benazepril Hydrochloride EP Impurity A | [7][8][9] |

| CAS Number | 131064-75-0 | [7][8][10] |

| Molecular Formula | C₂₄H₂₈N₂O₅ | [7][8] |

| Molecular Weight | 424.5 g/mol | [7] |

| Appearance | White to off-white crystalline powder (for Benazepril HCl) | [11][12][13] |

| Solubility (Benazepril HCl) | Soluble in water (>100 mg/mL), ethanol, and methanol. Soluble in DMSO (~20 mg/mL) and DMF (~30 mg/mL). | [4][11][12][13][14][15] |

| SMILES | O=C(O)CN1C(=O)CCC2=CC=CC=C2">C@HCCC3=CC=CC=C31)=O | [7] |

| InChI Key | XPCFTKFZXHTYIP-FKLPMGAJSA-N (for this compound) | [7][8] |

Stereoisomerism and Biological Activity

The presence of two chiral centers in benazepril gives rise to four stereoisomers: (S,S), (R,R), (S,R), and (R,S).[5][6] The biological activity, specifically the inhibition of ACE, is highly dependent on the stereochemistry.

-

(S,S)-Benazepril : The therapeutically active isomer used in medication.[5][6]

-

(R,R)-ent-Benazepril : The enantiomer of the active drug. It is considered a less potent antihypertensive agent.[9]

-

(S,R) and (R,S)-Benazepril : These are the diastereomers and are also considered impurities.[6][16]

Experimental studies on isolated rabbit aorta have shown that the (S,S) configuration is the most potent in antagonizing angiotensin I-induced vasoconstriction, indicating it has the best fit for the ACE molecule.[5] The other isomers, including this compound, exhibit significantly lower ACE inhibiting activity.[5] Therefore, controlling the stereochemical purity during synthesis is paramount to ensure the efficacy and safety of the final drug product.

Mechanism of Action: The Role of ACE Inhibition

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active form, benazeprilat.[2][4] This conversion occurs primarily in the liver through the hydrolysis of the ethyl ester group.[11]

Benazeprilat then acts as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][11] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

The ACE Inhibition Pathway:

-

Inhibition of Angiotensin II Formation : ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][11]

-

Vasodilation : By inhibiting ACE, benazeprilat decreases the levels of Angiotensin II, leading to the relaxation of blood vessels (vasodilation) and a subsequent reduction in blood pressure.[2][3]

-

Reduced Aldosterone Secretion : Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[3][11] Inhibition of Angiotensin II formation leads to decreased aldosterone secretion, resulting in mild natriuresis (excretion of sodium in urine) and a reduction in blood volume.[2][3]

The stereospecificity of the ACE active site means that only the correctly configured isomer, (S,S)-benazeprilat, can bind effectively and exert a potent inhibitory effect.

Caption: Mechanism of action of Benazeprilat on the RAAS pathway.

Synthesis and Analytical Separation

Synthesis: The enantioselective synthesis of benazepril is a critical challenge to avoid the formation of the less active stereoisomers. One reported strategy involves an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to an α,β-unsaturated carbonyl compound.[17][18][19] This key step establishes the desired (S,S) stereochemistry, forming a crucial intermediate that leads to the final benazepril molecule.[17][19]

Analytical Protocols for Stereoisomer Separation: The separation and quantification of benazepril stereoisomers are essential for quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed.[6][16]

Exemplary HPLC Protocol:

-

Objective : To separate the four stereoisomers of benazepril.

-

Mobile Phase : A mixture of phosphate buffer (pH = 6.0) and methanol in an 80:20 (v/v) ratio.[6][16]

-

Flow Rate : Typically 1.0 mL/min.

-

Rationale : The Chiral AGP (α₁-acid glycoprotein) stationary phase provides a chiral environment that allows for differential interaction with the stereoisomers, enabling their separation based on their three-dimensional structure. The buffered mobile phase ensures consistent ionization of the analytes for reproducible retention times.

Caption: Workflow for the chiral HPLC separation of Benazepril isomers.

Conclusion

This compound, the (R,R)-enantiomer of the ACE inhibitor benazepril, is a critical molecule to study in the context of pharmaceutical development. While possessing a structure enantiomeric to the active drug, its pharmacological activity is significantly lower. This underscores the profound impact of stereochemistry on drug-receptor interactions. A thorough understanding of its chemical properties, combined with robust analytical methods for its separation and quantification, is essential for ensuring the stereochemical integrity, efficacy, and safety of benazepril as a therapeutic agent.

References

-

Uchida, M., et al. (1990). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittelforschung, 40(3), 254-9. Link

-

Wikipedia. (n.d.). Benazepril. Retrieved from [Link]

-

PharmaCompass. (n.d.). Benazepril. Retrieved from [Link]

-

Tucker, C., & Ghaffari, M. (2024). Benazepril. In StatPearls. StatPearls Publishing. Link

-

Drugs.com. (n.d.). Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. Retrieved from [Link]

-

Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 72(2), 219-25. Link

-

Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Pol Pharm, 72(2), 219-225. Link

-

Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]

-

Chen, K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. Link

-

science24.com. (2012). Examination of optical isomerism - compounds of antihypertensive effects. Retrieved from [Link]

-

El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 883-91. Link

-

ClinPGx. (n.d.). benazepril. Retrieved from [Link]

-

PubChem. (n.d.). Benazepril Hydrochloride. Retrieved from [Link]

-

New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

-

ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Retrieved from [Link]

-

molsyns.com. (n.d.). Benazepril Related Compound F (R-Isomer). Retrieved from [Link]

-

Chen, K., et al. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules, 11(8), 641-8. Link

-

New Drug Approvals. (2013). BENAZEPRIL SYNTHESIS. Retrieved from [Link]

-

Slideshare. (n.d.). Benazepril Synthesis by Dr Anthony Crasto. Retrieved from [Link]

-

Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

Merck Millipore. (n.d.). USP Method Benazepril RS. Retrieved from [Link]

-

ResearchGate. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]

-

Jetir.org. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Retrieved from [Link]

-

PubChem. (n.d.). Benazepril EP Impurity G(hydrochloride). Retrieved from [Link]

-

Scientific Research Publishing. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Retrieved from [Link]

-

AA Pharma Inc. (2019). Benazepril Hydrochloride Product Monograph. Retrieved from [Link]

-

PCCA. (n.d.). BENAZEPRIL HYDROCHLORIDE USP. Retrieved from [Link]

-

KEGG DRUG. (n.d.). Benazepril hydrochloride. Retrieved from [Link]

Sources

- 1. Benazepril - Wikipedia [en.wikipedia.org]

- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. ENT-苯那普利 | 131064-75-0 [m.chemicalbook.com]

- 11. Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]

- 12. drugs.com [drugs.com]

- 13. BENAZEPRIL HCL USP - PCCA [pccarx.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Benazepril -hydrochlorid ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 16. ptfarm.pl [ptfarm.pl]

- 17. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]

The Stereochemical Nuances of ACE Inhibition: A Technical Guide to the Biological Activity of Benazepril Stereoisomers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the biological activities of benazepril's stereoisomers, moving beyond a general overview to a detailed analysis of their differential pharmacology, stereoselective metabolism, and the analytical methodologies required for their distinction. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and applicable understanding for professionals in the field.

Introduction: The Significance of Chirality in ACE Inhibition

Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, serves as a compelling case study in the profound impact of stereochemistry on pharmacological activity.[1][2] Marketed as the hydrochloride salt of the (S,S)-diastereomer, benazepril is a prodrug that undergoes in vivo hydrolysis to its active metabolite, benazeprilat.[3][4] This enzymatic conversion is the critical step in its therapeutic action, as benazeprilat is substantially more potent in its inhibition of ACE.[3][4] The presence of two chiral centers in the benazepril molecule gives rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). This guide will dissect the distinct biological landscape of each, underscoring the critical importance of chiral purity in drug development and therapy.

The Renin-Angiotensin-Aldosterone System (RAAS) and Benazepril's Mechanism of Action

The therapeutic efficacy of benazepril is rooted in its modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[5] ACE, a key enzyme in this cascade, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an elevation in blood pressure.

Benazeprilat, the active diacid metabolite of benazepril, is a competitive inhibitor of ACE.[3] By binding to the active site of the enzyme, it prevents the conversion of angiotensin I to angiotensin II, thereby mitigating its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[5]

Caption: Mechanism of Action of Benazepril within the RAAS pathway.

Differential Biological Activity of Benazeprilat Stereoisomers

The therapeutic utility of benazepril is almost exclusively attributed to the (S,S)-stereoisomer, which is hydrolyzed to the active (S,S,S)-benazeprilat. The other stereoisomers are considered impurities and exhibit significantly lower or no ACE inhibitory activity.

Table 1: Postulated Relative ACE Inhibitory Activity of Benazeprilat Stereoisomers

| Stereoisomer | Configuration | Postulated ACE Inhibitory Activity | Rationale |

|---|---|---|---|

| Benazeprilat | (S,S,S) | High | Optimal stereochemical fit in the ACE active site. |

| Diastereomer 1 | (R,R,R) | Negligible | Incorrect stereochemistry at all three chiral centers prevents effective binding. |

| Diastereomer 2 | (S,S,R) | Negligible | Mismatched stereochemistry disrupts key interactions within the active site. |

| Diastereomer 3 | (R,S,S) | Negligible | Incorrect stereochemistry at the benzazepine ring hinders proper orientation. |

Stereoselective Metabolism: The Role of Human Carboxylesterases

The conversion of the prodrug benazepril to its active form, benazeprilat, is a critical step in its mechanism of action and is mediated by carboxylesterases (CES) in the liver.[6][7] Human carboxylesterases, primarily CES1 and CES2, are responsible for the hydrolysis of a wide range of ester-containing drugs.[7]

Recent research has elucidated that the bioactivation of benazepril is specifically catalyzed by human carboxylesterase 1 (CES1), with negligible involvement of CES2.[6] This specificity is significant as CES1 is the predominant carboxylesterase in the human liver, ensuring efficient conversion of the orally administered benazepril to its active form.[7]

While the stereoselectivity of this enzymatic hydrolysis for benazepril has not been extensively detailed in the literature, the general principle of stereoselective metabolism by carboxylesterases is well-documented for other drugs.[8] It is highly probable that CES1 exhibits a preference for the (S,S)-stereoisomer of benazepril, leading to a more rapid and efficient formation of the pharmacologically active (S,S,S)-benazeprilat. Any of the other stereoisomers, if present, would likely be hydrolyzed at a much slower rate, if at all, further diminishing their potential for any biological effect.

Caption: Stereoselective bioactivation of benazepril by CES1.

Analytical Methodologies for Chiral Separation

The robust analysis and quality control of benazepril require analytical methods capable of separating all four potential stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol is based on a validated method for the separation of benazepril hydrochloride stereoisomers.[1]

Objective: To resolve the (S,S), (R,R), (S,R), and (R,S) stereoisomers of benazepril hydrochloride.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: Chiral AGP (150 mm x 4.0 mm, 5 µm)

-

Mobile Phase: Phosphate buffer (pH 6.0) and methanol (80:20, v/v)

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the benazepril hydrochloride reference standard in the mobile phase.

-

Prepare solutions of the test samples (e.g., bulk drug substance, formulated product) in the mobile phase at a similar concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject equal volumes of the standard and sample solutions.

-

Record the chromatograms and identify the peaks corresponding to each stereoisomer based on their retention times.

-

-

System Suitability:

-

Ensure adequate resolution between all four stereoisomer peaks.

-

Verify the repeatability of the injections by assessing the relative standard deviation (RSD) of the peak areas.

-

Expected Elution Order: The typical elution order for the benazepril hydrochloride stereoisomers under these conditions is:

-

(S,S)-enantiomer

-

(R,R)-enantiomer

-

(S,R)-diastereoisomer

-

(R,S)-diastereoisomer

Caption: Workflow for the chiral HPLC analysis of benazepril stereoisomers.

Conclusion and Future Perspectives

This technical guide has illuminated the critical role of stereochemistry in the biological activity of benazepril. The therapeutic efficacy of this ACE inhibitor is almost exclusively derived from the (S,S)-stereoisomer, which is efficiently converted to the potent (S,S,S)-benazeprilat by hepatic CES1. The other stereoisomers are pharmacologically insignificant due to their poor fit within the active site of ACE and likely inefficient metabolic activation.

For researchers and professionals in drug development, this underscores the necessity of stereospecific synthesis and robust chiral analytical methods to ensure the quality, efficacy, and safety of chiral drugs. Future research could further quantify the ACE inhibitory activity of all four benazeprilat stereoisomers to provide a complete picture of their pharmacological profiles. Additionally, a more detailed investigation into the stereoselective kinetics of benazepril hydrolysis by CES1 would provide valuable insights for pharmacokinetic and pharmacodynamic modeling.

References

-

Guerrero, L., Castillo, J., Quiñones, M., Garcia-Vallvé, S., Arola, L., et al. (2012). Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. PLoS ONE, 7(11), e49493. [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

-

Drugs.com. (2025, October 8). Benazepril: Package Insert / Prescribing Information / MOA. [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-14. [Link]

-

Stereoelectronics. (2021, March 12). ACE inhibitors. [Link]

-

Dahal, S. S., & Gupta, M. (2024). Benazepril. In StatPearls. StatPearls Publishing. [Link]

-

PubMed. (1990). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittelforschung, 40(4), 432-436. [Link]

-

Kublin, E., Czerwińska, K., Wyszomirska, E., Zajączkowska, A., Malanowicz, E., Kaczmarska-Graczyk, B., & Mazurek, A. P. (2013). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 70(1), 3-10. [Link]

-

MDPI. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]

-

Satoh, T., Taylor, P., & Hein, D. W. (2017). Human carboxylesterases: a comprehensive review. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 13(1), 62–72. [Link]

-

Tarkiainen, R., Lin, R., & Langaee, T. (2018). CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors. The Pharmacogenomics Journal, 18(4), 569–572. [Link]

-

Laizure, S. C., Parker, R. B., & Herring, V. L. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 34(3), 296–307. [Link]

-

Kirby, B. J., et al. (2010). Human Carboxylesterase 1 Stereoselectively Binds the Nerve Agent Cyclosarin and Spontaneously Hydrolyzes the Nerve Agent Sarin. Journal of Biological Chemistry, 285(49), 38128-38137. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction [mdpi.com]

- 3. drugs.com [drugs.com]

- 4. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Mechanism of Action of ent-Benazepril

Introduction

Benazepril is a highly effective angiotensin-converting enzyme (ACE) inhibitor, widely prescribed for the management of hypertension and congestive heart failure.[1][2] Its therapeutic success is rooted in a sophisticated molecular mechanism that begins with its administration as a prodrug and culminates in the high-affinity, specific inhibition of a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] This technical guide provides a comprehensive exploration of the molecular journey of benazepril, from its systemic absorption and bioactivation to the precise atomic-level interactions of its active metabolite, benazeprilat, with the angiotensin-converting enzyme. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal biochemistry and structural biology that define benazepril's efficacy.

The Physiological Landscape: The Renin-Angiotensin-Aldosterone System (RAAS)

To comprehend the action of benazepril, one must first understand its target environment. The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] The system is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels.[3] Renin cleaves the circulating pro-hormone angiotensinogen, produced by the liver, to form the inactive decapeptide, angiotensin I.[4][6]

The pivotal step, and the target of benazepril, is the subsequent conversion of angiotensin I to angiotensin II, an octapeptide with potent physiological effects.[7][8] This conversion is catalyzed by the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase found predominantly on the surface of pulmonary and renal endothelial cells.[4] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to systemic vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (promoting sodium and water retention), and cardiac tissue remodeling.[3][5] ACE also serves to inactivate bradykinin, a potent vasodilator.[8] Pathological upregulation of the RAAS is a primary driver of hypertension, making ACE an essential therapeutic target.[9]

From Prodrug to Potent Inhibitor: The Bioactivation of Benazepril

Benazepril hydrochloride is administered orally as a prodrug, a pharmacologically inactive precursor that is converted into its active form within the body.[10] This strategy is often employed to improve oral bioavailability, stability, or pharmacokinetic properties. Following oral administration, benazepril is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1.0 hour.[7][8]

The critical activation step occurs primarily in the liver, where hepatic esterase enzymes hydrolyze the ester group of benazepril.[11][12] This biotransformation yields the active dicarboxylic acid metabolite, benazeprilat .[7][13] Benazeprilat is a non-sulfhydryl ACE inhibitor with significantly greater inhibitory potency—over 1000 times more potent—than its parent compound, benazepril.[7][10] Peak plasma concentrations of benazeprilat are typically observed 1 to 2 hours post-administration in a fasting state.[11][14]

Pharmacokinetic Profile

The conversion to benazeprilat is efficient, and the active metabolite exhibits a biphasic elimination pattern.[15][16] A rapid initial phase is followed by a prolonged terminal elimination phase, which is attributed to the slow, high-affinity dissociation of benazeprilat from tissue-bound ACE.[17] This results in an effective accumulation half-life of 10-11 hours, which underpins the sustained 24-hour inhibition of plasma ACE activity and allows for convenient once-daily dosing.[11][14][16]

| Parameter | Benazepril (Prodrug) | Benazeprilat (Active Metabolite) | Reference(s) |

| Time to Peak Plasma (Tmax) | 0.5 - 1.0 hours | 1.0 - 2.0 hours (fasting) | [7][11][14] |

| Effective Half-Life | ~0.6 hours | 10 - 11 hours (accumulation) | [14][16] |

| Protein Binding | ~96.7% | ~95.3% | [7][11][14] |

| Primary Metabolism | Hepatic hydrolysis | Glucuronidation | [7][11] |

| Primary Elimination | Metabolism | Renal excretion | [7][14] |

The Core Mechanism: Molecular Docking of Benazeprilat in the ACE Active Site

The therapeutic action of benazepril is executed at the molecular level by benazeprilat, which acts as a potent and competitive inhibitor of the angiotensin-converting enzyme. While a specific crystal structure of the benazeprilat-ACE complex is not publicly available, the binding mechanism can be reliably inferred from the structures of other ACE inhibitors in complex with the enzyme and molecular modeling studies.[18][19] The active site of ACE contains a catalytic zinc ion (Zn²⁺), which is indispensable for its enzymatic function.[18] Benazeprilat's inhibition is achieved through a coordinated series of high-affinity interactions within this active site.

Key Molecular Interactions:

-

Zinc Chelation: The most critical interaction is the chelation of the catalytic Zn²⁺ ion. The dicarboxylate structure of benazeprilat allows one of its carboxylate groups to form a strong ionic coordination bond with the positively charged zinc atom. This interaction mimics the tetrahedral transition state of the natural substrate (angiotensin I) hydrolysis, effectively locking the inhibitor in the active site and preventing catalysis.[18]

-

Hydrogen Bonding: The inhibitor is further stabilized by a network of hydrogen bonds with key amino acid residues. The carbonyl and amine groups of benazeprilat act as hydrogen bond donors and acceptors, forming stable connections with residues such as histidine and glutamine within the enzyme's binding pocket.[18]

-

Hydrophobic Interactions: The phenyl group and other nonpolar moieties of benazeprilat engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues lining a hydrophobic pocket within the active site, further enhancing binding affinity and specificity.[18]

Stereospecificity:

The interaction between benazeprilat and ACE is highly stereospecific. Benazepril contains two asymmetric carbon atoms, leading to four possible optical isomers.[10] Experimental studies have demonstrated that the SS (ent-Benazepril) configuration is the most potent inhibitor of angiotensin I-induced vasoconstriction, indicating that this specific three-dimensional arrangement provides the optimal geometric fit within the chiral environment of the ACE active site.[10]

Experimental Validation: In Vitro ACE Inhibition Assay

The potency of ACE inhibitors like benazeprilat is quantified using in vitro enzyme inhibition assays. The most established method, developed by Cushman and Cheung, utilizes the synthetic substrate hippuryl-histidyl-leucine (HHL).[20][21] The assay measures the amount of hippuric acid (HA) produced by ACE-catalyzed hydrolysis of HHL, which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of HA formation.

Protocol: Spectrophotometric ACE Inhibition Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

A. Reagents and Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) substrate

-

Benazeprilat (or other test inhibitor)

-

Captopril (Positive Control Inhibitor)

-

Boric acid buffer with NaCl

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Microcentrifuge tubes, pipettes, water bath (37°C), centrifuge, UV-Vis spectrophotometer.

B. Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a solution of HHL substrate in the boric acid buffer.

-

Prepare serial dilutions of the test inhibitor (Benazeprilat) and the positive control (Captopril) to cover a wide concentration range.

-

-

Assay Setup (in triplicate):

-

Test Samples: To a microcentrifuge tube, add ACE enzyme solution and a specific concentration of the Benazeprilat solution.

-

Positive Control: Add ACE enzyme solution and a specific concentration of the Captopril solution.

-

Negative Control (100% Activity): Add ACE enzyme solution and an equal volume of buffer (no inhibitor).

-

Blank: Add buffer only (no ACE or inhibitor).

-

-

Pre-incubation:

-

Incubate all tubes at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Causality: This step ensures that the measured inhibition reflects a true equilibrium binding state.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the HHL substrate solution to all tubes.

-

Incubate the reaction mixture at 37°C for exactly 30 minutes.

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding 1 M HCl to each tube. Causality: The low pH denatures the enzyme, instantly halting all catalytic activity and ensuring the measured product reflects the specific incubation time.

-

-

Product Extraction:

-

Add ethyl acetate to each tube. Vortex vigorously to extract the hippuric acid (HA) product into the organic phase.

-

Centrifuge the tubes to achieve clear phase separation.

-

-

Quantification:

-

Carefully transfer a known volume of the upper ethyl acetate layer to a quartz cuvette.

-

Measure the absorbance of the HA at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).

-

Conclusion

The molecular mechanism of action of this compound is a paradigm of modern drug design, leveraging a prodrug strategy to deliver a highly potent and specific active metabolite, benazeprilat, to its physiological target. The therapeutic efficacy of this widely used antihypertensive agent is fundamentally driven by the high-affinity, stereospecific binding of benazeprilat within the active site of the angiotensin-converting enzyme. Through a concerted series of molecular interactions—most critically, the chelation of the catalytic zinc ion—benazeprilat competitively blocks the production of the potent vasoconstrictor angiotensin II. This precise molecular intervention in the RAAS cascade results in vasodilation, reduced aldosterone secretion, and a durable reduction in blood pressure, providing significant cardiovascular benefits to patients.

References

-

Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. [Link]

-

Thadepalli, K. & Deedwania, P. (2024). Benazepril - StatPearls. NCBI Bookshelf. [Link]

-

Small Molecule Pathway Database (SMPDB). (2025). Benazepril Metabolism Pathway. [Link]

-

Sioufi, A., et al. (1991). Pharmacokinetics of a new angiotensin-converting enzyme inhibitor, benazepril hydrochloride, in special populations. PubMed. [Link]

-

PharmaCompass. (n.d.). Benazepril | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Lotensin® (benazepril hydrochloride) Tablets Rx only Prescribing Information. [Link]

-

Klabunde, R.E. (n.d.). Renin-Angiotensin-Aldosterone System. CV Physiology. [Link]

-

van Griensven, J.M., et al. (1993). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. PubMed. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benazepril?. [Link]

-

Jubaidi, F.F., et al. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews. [Link]

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). ACE Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Cleveland Clinic. (n.d.). Renin-Angiotensin-Aldosterone System (RAAS). [Link]

-

Sriram, K. & Insel, P.A. (2012). The past, present and future of renin–angiotensin aldosterone system inhibition. Future Cardiology. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benazepril | Ligand page. [Link]

-

Toutain, P.L., et al. (1998). Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. PubMed. [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Lotensin benazepril hydrochloride. [Link]

-

Zero To Finals. (n.d.). Renin-Angiotensin-Aldosterone System. [Link]

-

Shionoiri, H., et al. (1990). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. PubMed. [Link]

-

Balfour, J.A. & Goa, K.L. (1991). Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. PubMed. [Link]

-

Pediatric Oncall. (n.d.). Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Taro Pharmaceuticals Inc. (2019). Benazepril Hydrochloride Product Monograph. [Link]

-

Tu, Y., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules. [Link]

-

Lafarga, T., et al. (2019). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Foods. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). ACE Inhibitory Activity Assay ACE Kit - WST. [Link]

-

Tu, Y., et al. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed. [Link]

-

King, J.N., et al. (1995). Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. PubMed. [Link]

-

Waldmeier, F., et al. (1990). Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. PubMed. [Link]

-

ResearchGate. (n.d.). 2D structures of various ACE inhibitors including (A) Benazepril.... [Link]

-

Small Molecule Pathway Database (SMPDB). (n.d.). Benazepril Action Pathway. [Link]

-

Kaiser, G., et al. (1992). The pharmacokinetics of benazepril relative to other ACE inhibitors. PubMed. [Link]

-

Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature. [Link]

-

National Center for Biotechnology Information. (n.d.). Benazepril Hydrochloride. PubChem Compound Database. [Link]

-

Towler, P., et al. (2004). ACE2 X-ray structures reveal a large hinge-bending motion important for inhibitor binding and catalysis. PubMed. [Link]

-

Corradi, H.R., et al. (2010). 2X8Z: Crystal structure of AnCE-captopril complex. RCSB PDB. [Link]

Sources

- 1. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. zerotofinals.com [zerotofinals.com]

- 7. drugs.com [drugs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. The past, present and future of renin–angiotensin aldosterone system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. benazepril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of the angiotensin-converting-enzyme inhibitor, benazepril, and its active metabolite, benazeprilat, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Crystal structure of the human angiotensin-converting enzyme-lisinopril complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacology of ent-Benazepril

A Note from the Senior Application Scientist: This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the stereochemical pharmacology of benazepril, with a specific focus on the lesser-explored enantiomer, ent-benazepril. By examining the causal relationships behind experimental design and the stereoselective nature of its mechanism of action, this guide aims to equip you with the foundational knowledge to approach research and development in this area with scientific rigor.

Introduction: The Significance of Chirality in ACE Inhibition

Benazepril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor prescribed for the management of hypertension.[1] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active metabolite, benazeprilat.[2] This biotransformation occurs primarily in the liver through the cleavage of an ester group.[2]

The therapeutic efficacy of benazepril is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S).[3][4] The commercially available and therapeutically utilized form of benazepril is the single (S,S)-enantiomer.[4] Its enantiomer, (R,R)-benazepril, is referred to as this compound, and the (S,R) and (R,S) forms are diastereomers. These isomers, other than the (S,S) form, are generally considered impurities in the pharmaceutical product.[4]

This guide will delve into the pharmacology of this compound, providing a comparative analysis with its therapeutically active counterpart to illuminate the critical role of stereochemistry in its pharmacological profile.

Pharmacodynamics: A Tale of Two Enantiomers

The primary mechanism of action for benazepril is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]

The interaction between benazeprilat and the active site of ACE is highly stereospecific. The (S,S)-configuration of benazepril is the most potent of the four isomers in its ability to antagonize the vasoconstrictive effects of angiotensin I.[3] This pronounced stereoselectivity is a cornerstone of its pharmacological profile. While specific IC50 values for the other isomers are not widely reported in publicly available literature, the established therapeutic use of the (S,S)-enantiomer underscores its superior activity.

The active metabolite, (S,S)-benazeprilat, is a significantly more potent ACE inhibitor than its prodrug, benazepril, with studies indicating a 1000-fold greater activity.[3] This highlights the importance of the metabolic conversion for the drug's efficacy.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The following diagram illustrates the central role of ACE in the RAAS and the point of intervention for benazeprilat.

Pharmacokinetics: A Stereoselective Journey

The absorption, distribution, metabolism, and excretion (ADME) of benazepril are also influenced by its stereochemistry. Following oral administration, benazepril is well absorbed.[5] The prodrug is then rapidly and almost completely metabolized to benazeprilat, primarily by hepatic esterases.[1][5]

While specific pharmacokinetic data for this compound is limited, the enzymatic hydrolysis of the ester prodrug is likely a stereoselective process. This means that the rate and extent of conversion of (R,R)-benazepril to (R,R)-benazeprilat may differ significantly from that of the (S,S)-enantiomer.

Key Pharmacokinetic Parameters of Benazepril (S,S-enantiomer)

| Parameter | Benazepril | Benazeprilat | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 1-2 hours (fasting), 2-4 hours (fed) | [1] |

| Protein Binding | ~96.7% | ~95.3% | [1] |

| Metabolism | Hepatic hydrolysis to benazeprilat | - | [1][2] |

| Elimination Half-life | Biphasic: initial ~3 hours, terminal ~17.3 hours | Effective half-life of accumulation: 10-11 hours | [1][6] |

| Excretion | Primarily renal | Primarily renal | [1] |

Experimental Protocols for a Self-Validating System

To rigorously investigate the pharmacology of this compound, a series of well-designed in-vitro and in-vivo experiments are necessary. The following protocols are designed to be self-validating, with clear endpoints and controls.

In-Vitro ACE Inhibition Assay

This assay directly measures the inhibitory potency of a compound against ACE.

Objective: To determine and compare the IC50 values of the four stereoisomers of benazeprilat.

Methodology:

-

Preparation of Reagents:

-

Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).

-

The synthetic ACE substrate, hippuryl-histidyl-leucine (HHL).

-

Assay buffer (e.g., phosphate buffer with NaCl).

-

Stock solutions of the four stereoisomers of benazeprilat of known concentrations.

-

A known ACE inhibitor (e.g., captopril) as a positive control.

-

A suitable quenching agent (e.g., HCl).

-

Extraction solvent (e.g., ethyl acetate).

-

-

Assay Procedure:

-

In separate reaction tubes, combine the assay buffer, ACE solution, and varying concentrations of each benazeprilat stereoisomer. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for a defined period.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding the quenching agent.

-

Extract the product of the reaction, hippuric acid (HA), using the extraction solvent.

-

Measure the absorbance of the extracted HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the stereoisomers.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value for each stereoisomer from the resulting dose-response curve.

-

Chiral Separation of Benazepril and Benazeprilat Stereoisomers by HPLC

A robust analytical method is essential to separate and quantify the different stereoisomers of benazepril and benazeprilat in biological matrices.

Objective: To develop a validated HPLC method for the chiral separation of benazepril and benazeprilat stereoisomers.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometric detector.

-

Chiral Column: A specialized chiral stationary phase column, such as a Chiral AGP column.

-

Mobile Phase: A suitable mobile phase, for example, a mixture of phosphate buffer and an organic modifier like methanol, is used to achieve separation.

-

Sample Preparation: Biological samples (e.g., plasma) require a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances.

-

Validation: The method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion: The Decisive Role of Stereochemistry

The pharmacological investigation of this compound reveals a classic example of stereoselectivity in drug action. The therapeutic efficacy of benazepril is almost exclusively attributed to the (S,S)-enantiomer, which, after conversion to (S,S)-benazeprilat, potently inhibits the angiotensin-converting enzyme. In contrast, this compound (the R,R-enantiomer) and the other diastereomers are considered to have significantly lower or negligible activity.

This profound difference in pharmacological activity underscores the importance of chiral purity in the development and manufacturing of benazepril. For researchers and drug development professionals, a thorough understanding of the stereoselective pharmacology of benazepril is not merely an academic exercise but a critical component of ensuring the safety and efficacy of this important antihypertensive agent. The experimental protocols outlined in this guide provide a framework for the rigorous, self-validating investigation of the stereochemical nuances of benazepril and other chiral drugs.

References

-

Nishimura, K., et al. (1991). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 41(9), 913-923. [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-13. Retrieved January 21, 2026, from [Link]

-

Fabris, B., et al. (1992). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of Cardiovascular Pharmacology, 19 Suppl 6, S6-12. [Link]

-

van Griensven, J. M., et al. (1994). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International Journal of Clinical Pharmacology and Therapeutics, 32(2), 75-81. [Link]

-

ResearchGate. (n.d.). Comparison of the two ACE inhibition assays with respect to results for.... Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved January 21, 2026, from [Link]

-

Dahal, S. S., & Gupta, M. (2024). Benazepril. In StatPearls. StatPearls Publishing. [Link]

-

Pawłowska, M., et al. (2013). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 70(2), 219-226. [Link]

-

Pommier, F., et al. (2003). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Journal of Chromatography B, 788(1), 199-209. [Link]

-

Francis, R. J., et al. (1995). Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats. Journal of Pharmacokinetics and Biopharmaceutics, 23(1), 1-21. [Link]

-

Gana, M., et al. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 107-116. [Link]

-

ResearchGate. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved January 21, 2026, from [Link]

-

Waldmeier, F., et al. (1989). Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion. Arzneimittel-Forschung, 39(1), 62-67. [Link]

-

Small Molecule Pathway Database. (n.d.). Benazepril Metabolism Pathway. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.

-

Pawłowska, M., et al. (2013). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 70(2), 219-226. [Link]

-

Semantic Scholar. (n.d.). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Retrieved January 21, 2026, from [Link]

-

El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of Chromatographic Science, 56(6), 526-533. [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

Sources

- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Off-Target Effects of ent-Benazepril

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a chiral molecule, it exists as stereoisomers, with the marketed formulation being the single (S,S)-enantiomer. Its therapeutic efficacy is mediated by its active metabolite, benazeprilat, which potently inhibits ACE within the Renin-Angiotensin-Aldosterone System (RAAS).[2] The "unnatural" enantiomer, ent-benazepril ((R,R)-benazepril), is typically considered an impurity and is expected to have significantly lower affinity for ACE.[3][4] This disparity in on-target activity makes this compound a critical subject for off-target investigation. Uncharacterized interactions with other physiological pathways could have implications for toxicology, side-effect profiles, and the overall safety assessment of benazepril formulations. This guide provides a comprehensive framework for the systematic investigation of the potential off-target effects of this compound, outlining the core scientific rationale, validated experimental protocols, and data interpretation strategies necessary for a thorough pharmacological characterization.

Core Pharmacology: Benazepril and the Principle of Stereoselectivity

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril is a pro-drug that is rapidly metabolized in the liver to its active form, benazeprilat. Benazeprilat is a potent, competitive inhibitor of ACE, a central enzyme in the RAAS.[2] ACE catalyzes the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[5] By inhibiting ACE, benazeprilat decreases angiotensin II levels and increases bradykinin levels, leading to vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[6]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Benazeprilat.

Stereoisomerism and the Rationale for Off-Target Profiling

Benazepril possesses two stereogenic centers, resulting in four possible stereoisomers.[3] The clinically used drug is the (3S,1'S) enantiomer.[4] Its corresponding enantiomer, this compound, has the (3R,1'R) configuration. Pharmacological activity, particularly for enzyme inhibitors, is often highly dependent on stereochemistry. The (S,S) configuration of benazeprilat is known to be the most potent inhibitor of ACE, fitting optimally into the enzyme's active site.[3] Consequently, ent-benazeprilat is expected to be a significantly weaker ACE inhibitor. This lack of potent on-target activity necessitates a thorough investigation of its potential off-target interactions, as any observed biological effect or toxicity would likely stem from engagement with other proteins.

Hypothesized Off-Target Pathways for Investigation

While direct data on this compound is scarce, knowledge of the broader class of ACE inhibitors allows for the formulation of rational hypotheses for potential off-target interactions.

The Kallikrein-Kinin System

As ACE is identical to kininase II, all ACE inhibitors inherently affect the Kallikrein-Kinin system by preventing bradykinin degradation.[7] This contributes to both therapeutic effects (vasodilation) and side effects (e.g., cough, angioedema).[8] A crucial first step is to determine if ent-benazeprilat retains any activity against kininase II. Stereoselective differences in activity could lead to a different safety profile compared to the active drug.

Cross-Reactivity with Other Zinc Metallopeptidases

ACE is a zinc metallopeptidase. Other enzymes in this class share structural motifs and catalytic mechanisms, creating the potential for cross-reactivity. A prime candidate for off-target interaction is Neprilysin (Neutral Endopeptidase or NEP). NEP is responsible for degrading natriuretic peptides, which promote vasodilation and natriuresis.[9] Dual inhibition of ACE and NEP has been explored as a therapeutic strategy for hypertension and heart failure.[10] It is plausible that an enantiomer with low affinity for ACE might have a different affinity profile for NEP or other related peptidases.

Methodological Framework for Off-Target Profiling

A systematic, multi-step approach is required to identify and validate potential off-target effects. This process moves from broad, predictive screening to specific, functional validation.

Caption: A systematic workflow for identifying and validating off-target effects.

Step 1: Chiral Separation and Analytical Purity

Before any biological assay, the enantiomeric purity of the test compound (this compound and its active metabolite, ent-benazeprilat) must be established. Contamination with the (S,S)-isomer could lead to false positives for ACE/kininase II activity.

Protocol: Chiral Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation

This protocol provides a high-throughput method for the analytical separation of benazepril stereoisomers.[11]

-

System: A suitable SFC system equipped with a column switcher and photodiode array (PDA) detector.

-

Columns: A screening set of four chiral stationary phases (CSPs), such as Chiralpak AD, AS, and Chiralcel OD, OJ.[11]

-

Mobile Phase: Supercritical CO₂ with a co-solvent modifier. A common screening approach uses methanol and isopropanol.

-

Screening Procedure:

-

Prepare a 1 mg/mL solution of racemic benazepril standard and the this compound test sample in the co-solvent.

-

Inject the sample onto the column series, starting with the first column and modifier combination.

-

The system automatically switches through each column and modifier combination.[11]

-

Monitor the elution profile at a suitable wavelength (e.g., 240 nm).

-

-

Data Analysis: Identify the column and solvent combination that provides baseline resolution of all stereoisomers. Quantify the purity of the this compound sample by integrating the peak areas. A purity of >99.5% is desirable for biological testing.

Step 2: In Vitro Target Binding and Enzyme Inhibition Assays

This step aims to identify direct molecular interactions by screening ent-benazeprilat against a broad panel of targets.

Protocol: Broad-Panel Off-Target Screening

-

Rationale: Commercial screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) provide an efficient method to test a compound against hundreds of kinases, GPCRs, ion channels, and enzymes in standardized binding assays. This is a hypothesis-generating step.

-

Methodology:

-

Submit ent-benazeprilat for screening at a single high concentration (e.g., 10 µM).

-

The service provider performs radioligand binding assays or enzymatic assays for a panel of targets.

-

Results are reported as a percentage of inhibition or displacement of a control ligand.

-

A common threshold for a "hit" is >50% inhibition.

-

Protocol: Specific Neutral Endopeptidase (NEP) Inhibition Assay

-

Rationale: Based on the hypothesis of cross-reactivity, a dedicated enzymatic assay is required to determine the inhibitory potency (IC₅₀) against NEP.

-

Materials:

-

Recombinant human NEP enzyme.

-

Fluorogenic NEP substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin).

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5).

-

ent-Benazeprilat, (S,S)-Benazeprilat (as a comparator), and a known NEP inhibitor (e.g., Thiorphan, as a positive control).

-

-

Procedure:

-

Prepare a serial dilution of ent-benazeprilat and control compounds in assay buffer.

-

In a 96-well microplate, add the NEP enzyme to each well containing the inhibitor dilutions.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~380/460 nm).